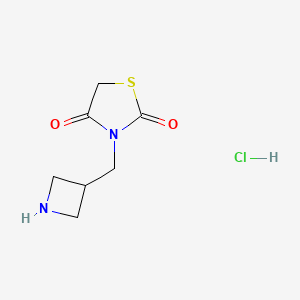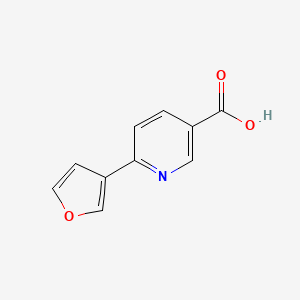
6-(呋喃-3-基)烟酸
描述
6-(Furan-3-yl)nicotinic acid is a heterocyclic compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and contains a furan ring attached to the third position of the pyridine ring
科学研究应用
6-(Furan-3-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
Target of Action
6-(Furan-3-yl)nicotinic acid, also known as FNA, is a heterocyclic compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and contains a furan ring attached to the third position of the pyridine ring
Mode of Action
They have been employed as medicines in a number of distinct disease areas
Biochemical Pathways
They have been used in the treatment of various diseases
Action Environment
This shift requires the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries
生化分析
Biochemical Properties
6-(Furan-3-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with nicotinic acid dehydrogenase, an enzyme that catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This interaction is crucial for the metabolic pathway of nicotinic acid derivatives. Additionally, 6-(Furan-3-yl)nicotinic acid may interact with other biomolecules, such as receptors and transporters, affecting their binding affinity and activity.
Cellular Effects
6-(Furan-3-yl)nicotinic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein-coupled receptors, leading to changes in cyclic adenosine monophosphate (cAMP) levels and subsequent downstream signaling events . This modulation can impact processes such as lipolysis, inflammation, and cell proliferation. Furthermore, 6-(Furan-3-yl)nicotinic acid may affect the expression of specific genes involved in metabolic pathways and cellular stress responses.
Molecular Mechanism
The molecular mechanism of action of 6-(Furan-3-yl)nicotinic acid involves its binding interactions with various biomolecules. The compound can bind to specific receptors, such as G-protein-coupled receptors, and modulate their activity. This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in cellular function. Additionally, 6-(Furan-3-yl)nicotinic acid may act as an enzyme inhibitor or activator, influencing the catalytic activity of enzymes involved in metabolic processes . These interactions can ultimately lead to alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Furan-3-yl)nicotinic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 6-(Furan-3-yl)nicotinic acid is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to 6-(Furan-3-yl)nicotinic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(Furan-3-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and lipid-lowering properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-(Furan-3-yl)nicotinic acid is involved in several metabolic pathways. It is metabolized by enzymes such as nicotinic acid dehydrogenase, which converts it to 6-hydroxynicotinic acid . This metabolic conversion is essential for the compound’s biological activity and its role in various biochemical processes. Additionally, 6-(Furan-3-yl)nicotinic acid may interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. These interactions can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 6-(Furan-3-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and solute carrier family proteins . Once inside the cells, 6-(Furan-3-yl)nicotinic acid can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 6-(Furan-3-yl)nicotinic acid is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . These signals ensure that 6-(Furan-3-yl)nicotinic acid reaches its intended site of action, where it can exert its biological effects. Additionally, post-translational modifications, such as phosphorylation or acetylation, may further regulate the compound’s activity and function within different subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with 2-bromo-5-nitrofuran and involves the use of phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 6-(Furan-3-yl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
6-(Furan-3-yl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 6-(Furan-3-yl)nicotinic acid, which can be further utilized in different applications.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the furan ring.
Furan-3-carboxylic Acid: A simpler derivative with only the furan ring and carboxylic acid group.
Pyridine Carboxylic Acids: A broader class of compounds with various substituents on the pyridine ring.
Uniqueness
6-(Furan-3-yl)nicotinic acid is unique due to the presence of both the furan ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
6-(furan-3-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDISKNONWNBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
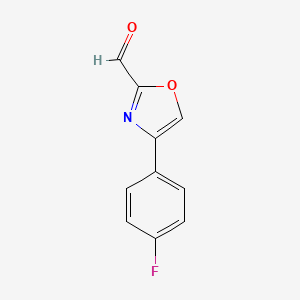
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
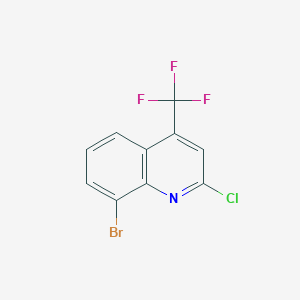

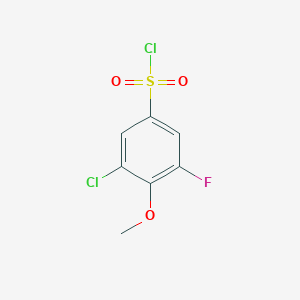
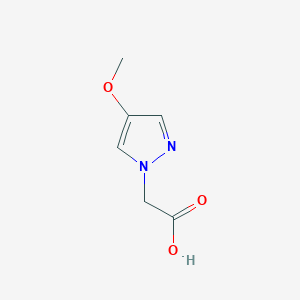
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
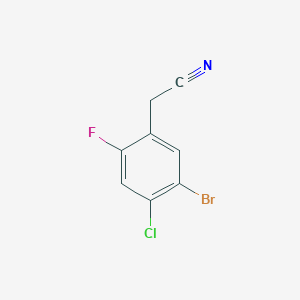


![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)
